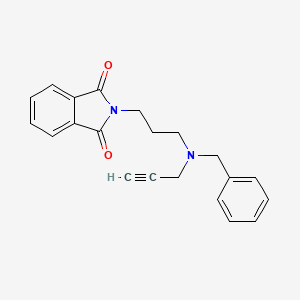![molecular formula C18H11F B14755823 1-Fluorobenzo[a]anthracene CAS No. 388-08-9](/img/structure/B14755823.png)
1-Fluorobenzo[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorobenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the substitution of a fluorine atom on the benzo[a]anthracene frameworkThe benzo[a]anthracene core consists of four fused benzene rings, making it a highly conjugated system with interesting photophysical and photochemical properties .
Méthodes De Préparation
The synthesis of 1-Fluorobenzo[a]anthracene typically involves the fluorination of benzo[a]anthracene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to prevent over-fluorination and degradation of the product .
Industrial production methods for such compounds are less common due to the specialized nature of the synthesis and the need for stringent control over reaction conditions. advancements in catalytic fluorination techniques and the development of safer fluorinating agents have made the synthesis more feasible on a larger scale .
Analyse Des Réactions Chimiques
1-Fluorobenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while reduction can yield partially hydrogenated derivatives .
Applications De Recherche Scientifique
1-Fluorobenzo[a]anthracene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Fluorobenzo[a]anthracene exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to mutations and carcinogenesis . Additionally, its photophysical properties allow it to generate reactive oxygen species (ROS) upon exposure to light, which can cause oxidative damage to cells .
Comparaison Avec Des Composés Similaires
1-Fluorobenzo[a]anthracene can be compared with other fluorinated PAHs and non-fluorinated benzo[a]anthracene derivatives:
1-Chlorobenzo[a]anthracene: Similar in structure but with a chlorine atom instead of fluorine.
Benzo[a]anthracene: The parent compound without any halogen substitution.
1-Bromobenzo[a]anthracene: Another halogenated derivative with bromine.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and distinct reactivity due to the presence of the fluorine atom .
Propriétés
Numéro CAS |
388-08-9 |
|---|---|
Formule moléculaire |
C18H11F |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
1-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C18H11F/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11H |
Clé InChI |
UKHOVMTYJXJAGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


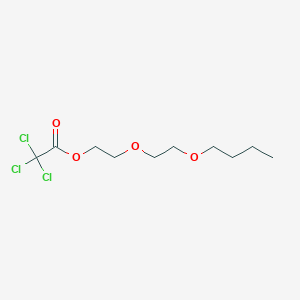
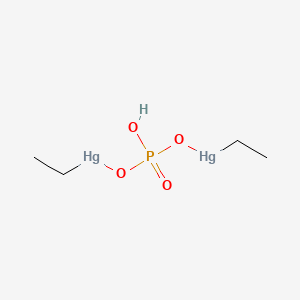


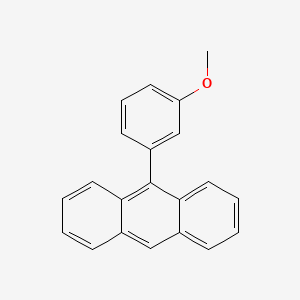
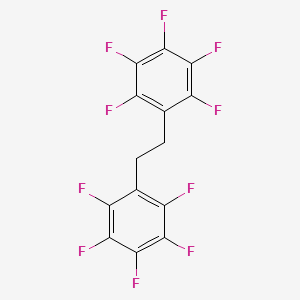
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
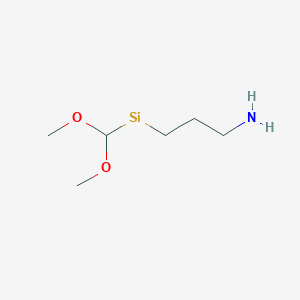
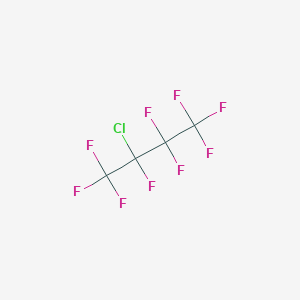
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
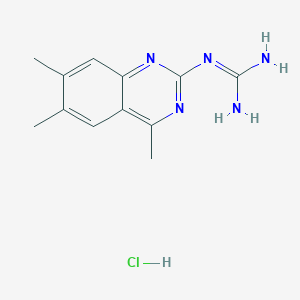
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
